molecular formula C12H20N2O8 B012850 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid CAS No. 101410-16-6

5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid

Cat. No. B012850
CAS RN: 101410-16-6
M. Wt: 320.3 g/mol
InChI Key: KSZBFFOISNRTIU-IKDFHBNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid (ATFM) is a rare sugar found in the lipopolysaccharides of some gram-negative bacteria. This sugar has been widely studied due to its unique structure and potential applications in various fields such as medicine, biotechnology, and food science.

Mechanism of Action

The mechanism of action of 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid is not fully understood. However, it is believed to modulate the immune system by interacting with immune cells and cytokines. This compound has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in inflammation and immune response. This compound has also been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory molecules.

Advantages and Limitations for Lab Experiments

5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. However, the synthesis of this compound is complex and requires several steps, making it time-consuming and expensive.

Future Directions

There are several future directions for the study of 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid. One area of research is the development of this compound-based therapeutics for the treatment of various diseases. Another area of research is the study of the mechanism of action of this compound and its interaction with immune cells and cytokines. Additionally, the potential applications of this compound in the food industry and biotechnology are also areas of interest for future research.
Conclusion:
In conclusion, this compound is a rare sugar with potential applications in various fields such as medicine, biotechnology, and food science. Its unique structure and potential therapeutic effects make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid involves a series of chemical reactions starting from D-mannose. The first step is the conversion of D-mannose to 2,3-unsaturated derivative, followed by the addition of an amino group and formylation. The final step involves the removal of protecting groups to obtain this compound.

Scientific Research Applications

5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid has been extensively studied for its potential applications in medicine. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory bowel disease.

properties

CAS RN

101410-16-6

Molecular Formula

C12H20N2O8

Molecular Weight

320.3 g/mol

IUPAC Name

(4S,5S,6S,7S,8S)-5-acetamido-7-formamido-4,6,8-trihydroxy-2-oxononanoic acid

InChI

InChI=1S/C12H20N2O8/c1-5(16)9(13-4-15)11(20)10(14-6(2)17)7(18)3-8(19)12(21)22/h4-5,7,9-11,16,18,20H,3H2,1-2H3,(H,13,15)(H,14,17)(H,21,22)/t5-,7-,9-,10-,11-/m0/s1

InChI Key

KSZBFFOISNRTIU-IKDFHBNSSA-N

Isomeric SMILES

C[C@@H]([C@@H]([C@@H]([C@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)NC=O)O

SMILES

CC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)NC=O)O

Canonical SMILES

CC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)NC=O)O

synonyms

5-acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid
5-AFPA
5-N-acetyl-7-N-formylpseudaminic acid

Origin of Product

United States

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